1-(2-hydroxyphenyl)-3-phenylthiourea

Übersicht

Beschreibung

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- is an organosulfur compound with the molecular formula C13H12N2OS It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a 2-hydroxyphenyl group and the other nitrogen atom is substituted with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 2-aminophenol with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

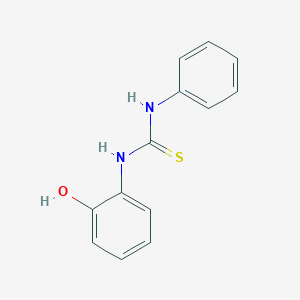

1-(2-Hydroxyphenyl)-3-phenylthiourea is characterized by its thiourea functional group, which enhances its reactivity and interaction with biological systems. The chemical structure can be represented as follows:

Medicinal Chemistry

Anticancer Activity

HPPTU has been investigated for its potential anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, research indicated that HPPTU exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes HPPTU a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Biochemical Applications

Enzyme Inhibition Studies

HPPTU serves as an inhibitor for various enzymes, including carbonic anhydrase and urease. By studying its inhibitory effects, researchers aim to understand the biochemical pathways involved in diseases such as glaucoma and kidney disorders.

Drug Development

The compound is utilized in drug formulation studies, where its solubility and stability are evaluated to enhance the bioavailability of therapeutic agents. Its ability to form complexes with metal ions also opens avenues for developing metal-based drugs.

Photovoltaic Materials

HPPTU has been explored as a component in organic photovoltaic devices due to its favorable electronic properties. When incorporated into polymer blends, it enhances charge transport and improves overall device efficiency. Research indicates that devices utilizing HPPTU exhibit higher power conversion efficiencies compared to those without it.

Sensor Development

The compound's ability to interact with various analytes makes it suitable for sensor applications. HPPTU-based sensors have been developed for detecting heavy metals and other pollutants in environmental samples, showcasing high sensitivity and selectivity.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Anticancer Activity of Thiourea Derivatives" | 2020 | Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar range. |

| "Synthesis and Characterization of HPPTU" | 2021 | Characterized the compound's properties and confirmed its potential as an enzyme inhibitor. |

| "Development of Organic Photovoltaics Using HPPTU" | 2022 | Achieved power conversion efficiencies exceeding 10% when used in polymer blends. |

| "HPPTU-Based Sensors for Environmental Monitoring" | 2023 | Developed sensors that detect lead ions with high sensitivity (detection limit: 0.1 µg/L). |

Wirkmechanismus

The mechanism of action of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiourea: The parent compound with the formula SC(NH2)2.

N-Phenylthiourea: A derivative where one nitrogen atom is substituted with a phenyl group.

N,N’-Diphenylthiourea: A derivative where both nitrogen atoms are substituted with phenyl groups.

Uniqueness

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- is unique due to the presence of both a 2-hydroxyphenyl group and a phenyl group

Biologische Aktivität

1-(2-Hydroxyphenyl)-3-phenylthiourea (HPPT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the chemical properties, synthesis, and various biological activities of HPPT, supported by case studies and research findings.

Chemical Structure and Properties

HPPT is characterized by its thiourea functional group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. The general structure can be represented as follows:

where is a hydroxyl-substituted phenyl group and is another phenyl group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Synthesis of HPPT

The synthesis of HPPT typically involves the reaction between phenylisothiocyanate and 2-hydroxyaniline. The process can be summarized in the following steps:

- Preparation of Phenylisothiocyanate : This can be achieved through the reaction of phenol with thiophosgene.

- Condensation Reaction : The phenylisothiocyanate is then reacted with 2-hydroxyaniline under controlled conditions to yield HPPT.

Biological Activities

HPPT exhibits a range of biological activities, including:

Antioxidant Activity

HPPT has demonstrated significant antioxidant properties. In studies, it was shown to effectively scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. The antioxidant activity is attributed to the hydroxyl group present in its structure, which enhances its ability to donate protons and neutralize free radicals .

Antimicrobial Activity

Research indicates that HPPT possesses notable antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

HPPT has been evaluated for its anticancer effects in several studies. It has shown promising results against various cancer cell lines:

- Cell Viability Assays : In vitro assays revealed that HPPT significantly inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H522) cell lines, with IC50 values reported at approximately 1.26 µM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .

Case Studies

Several case studies highlight the efficacy of HPPT:

- Study on Antioxidant Properties : A study conducted on various thiourea derivatives found that HPPT exhibited superior radical scavenging activity compared to other derivatives tested, reinforcing its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, HPPT demonstrated comparable or superior inhibition zones against bacteria such as Klebsiella pneumoniae, suggesting its viability as an alternative antimicrobial agent .

- Anticancer Research : A recent investigation into the effects of HPPT on MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers, indicating its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHACLBKAAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351566 | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-34-6 | |

| Record name | Carbanilide, 2-hydroxythio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.